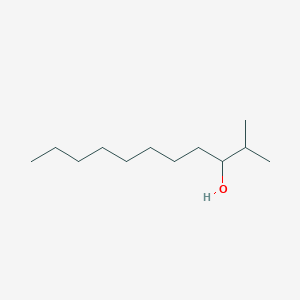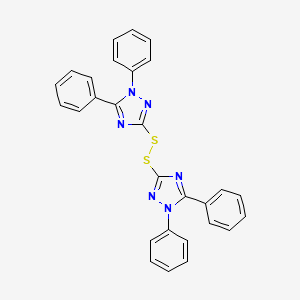
3,3'-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) typically involves the formation of the triazole ring followed by the introduction of the disulfide linkage. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition, to form the triazole ring. The disulfide linkage can be introduced through the oxidation of thiol groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cycloaddition reactions using continuous flow reactors to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the efficiency of the cycloaddition reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide linkage can be reduced to form thiols.
Substitution: The triazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted triazoles with various functional groups.
Applications De Recherche Scientifique
3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) involves its interaction with various molecular targets. The disulfide linkage can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the structure and function of proteins, potentially leading to inhibition of enzyme activity or disruption of protein-protein interactions. The triazole rings can also interact with nucleic acids or other biomolecules, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-Disulfanediylbis(1-propanamine) Dihydrochloride
- 3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)
Comparison
Compared to similar compounds, 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) is unique due to the presence of the diphenyl groups attached to the triazole rings. This structural feature can enhance its stability and increase its potential interactions with biological targets. Additionally, the disulfide linkage provides a unique reactive site that can be exploited in various chemical and biological applications .
Propriétés
Numéro CAS |
61199-39-1 |
|---|---|
Formule moléculaire |
C28H20N6S2 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
3-[(1,5-diphenyl-1,2,4-triazol-3-yl)disulfanyl]-1,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C28H20N6S2/c1-5-13-21(14-6-1)25-29-27(31-33(25)23-17-9-3-10-18-23)35-36-28-30-26(22-15-7-2-8-16-22)34(32-28)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
REVFKJQSVMRWRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)SSC4=NN(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
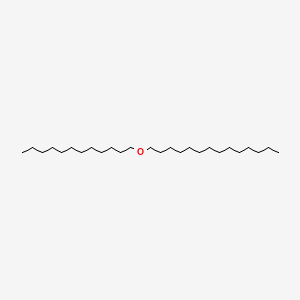
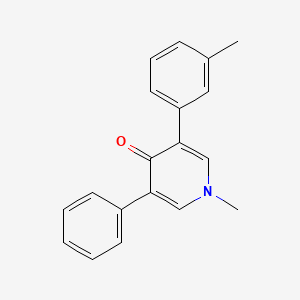
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

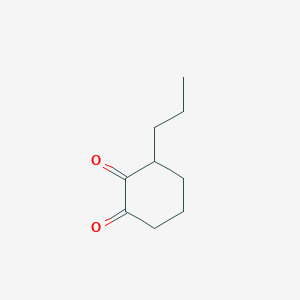
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)

![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
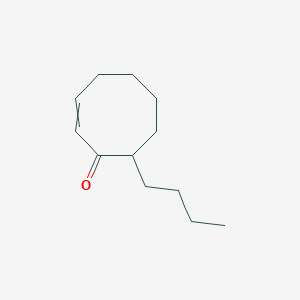
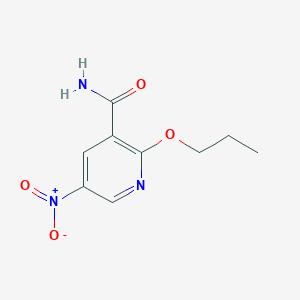
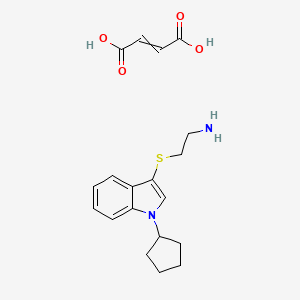
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
